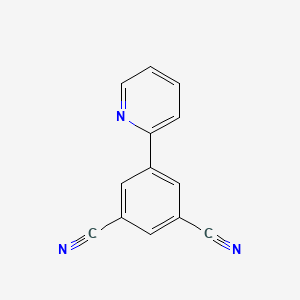
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is an organic compound that has gained significant attention in the field of materials chemistry. This compound consists of a benzene ring substituted with a pyridine ring and two cyano groups. The presence of the pyridine ring and cyano groups makes it a versatile molecule with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling a halogenated pyridine with a benzene derivative containing terminal alkynes. The reaction conditions often include the use of palladium catalysts and copper co-catalysts in an inert atmosphere, such as nitrogen or argon. The reaction is usually performed in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or aldehydes.
科学的研究の応用
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups and pyridine ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence its reactivity and properties. These interactions are crucial in its applications in organic electronics and as a ligand in coordination chemistry .
類似化合物との比較
Similar Compounds
5-(Pyridin-3-yl)benzene-1,3-dicarbonitrile: Similar structure but with the pyridine ring attached at a different position.
Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile: Contains additional carbazole groups, enhancing its electronic properties.
Uniqueness
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of materials for organic electronics and as a versatile intermediate in organic synthesis.
特性
CAS番号 |
820231-68-3 |
|---|---|
分子式 |
C13H7N3 |
分子量 |
205.21 g/mol |
IUPAC名 |
5-pyridin-2-ylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-10-5-11(9-15)7-12(6-10)13-3-1-2-4-16-13/h1-7H |
InChIキー |
WHSBPWTZOVNEOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


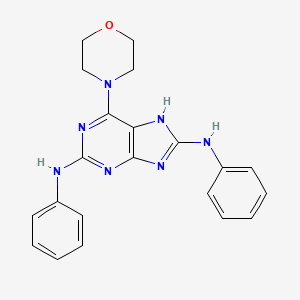
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
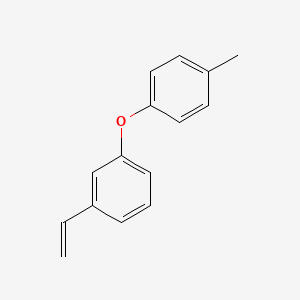
![S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12523166.png)
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)

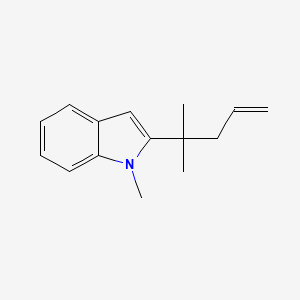
![([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)](/img/structure/B12523185.png)

![Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12523194.png)
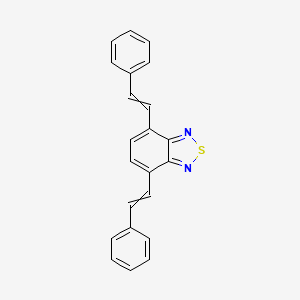
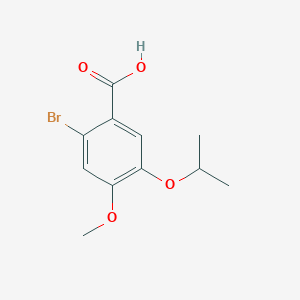
![2-Amino-2-(2-{4-[(11-fluoroundecyl)oxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B12523216.png)

